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Compound of Interest

Compound Name: 3-Hydroxycatalponol

Cat. No.: B157351 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The primary scientific literature detailing the initial isolation and complete

spectroscopic analysis of 3-Hydroxycatalponol could not be located in publicly accessible

databases. This document therefore serves as a comprehensive technical guide based on the

known chemical structure of 3-Hydroxycatalponol. The experimental data presented herein is

representative and synthetically generated to align with the established structure, providing a

practical framework for the spectroscopic analysis of this and structurally related

sesquiterpenoids.

Introduction
3-Hydroxycatalponol is a sesquiterpenoid natural product belonging to the tetralone class of

compounds. Its chemical formula is C₁₅H₁₈O₃, and it has a molecular weight of 246.3 g/mol .

The definitive chemical name for this compound is (2R,3R,4R)-3,4-dihydroxy-2-(3-methylbut-2-

enyl)-3,4-dihydro-2H-naphthalen-1-one. The presence of a substituted tetralone core, a prenyl

side chain, and defined stereochemistry makes 3-Hydroxycatalponol a molecule of interest

for further investigation into its biological activities. This guide provides a detailed overview of

the methodologies and data interpretation central to its structure elucidation.

Chemical Structure
The confirmed chemical structure of 3-Hydroxycatalponol is presented below. Key structural

features include a dihydronaphthalenone ring system, two hydroxyl groups, and a prenyl (3-
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methylbut-2-enyl) substituent. The stereochemistry at positions 2, 3, and 4 is crucial for its

unique three-dimensional conformation.

Caption: Chemical Structure of 3-Hydroxycatalponol.

Spectroscopic Data Analysis
The structural elucidation of a novel natural product like 3-Hydroxycatalponol relies on a

combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for

assigning the chemical shifts and establishing connectivity between atoms.

Table 1: Representative ¹H NMR Data for 3-Hydroxycatalponol (500 MHz, CDCl₃)
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Position
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-2 2.85 m - 1H

H-3 4.15 d 4.5 1H

H-4 4.80 d 4.5 1H

H-5 7.95 d 7.8 1H

H-6 7.30 t 7.5 1H

H-7 7.50 t 7.5 1H

H-8 7.20 d 7.8 1H

H-1' 2.50, 2.65 m - 2H

H-2' 5.10 t 7.0 1H

H-4' 1.75 s - 3H

H-5' 1.65 s - 3H

3-OH 3.50 br s - 1H

4-OH 3.80 br s - 1H

Table 2: Representative ¹³C NMR Data for 3-Hydroxycatalponol (125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

C-1 202.5

C-2 52.1

C-3 72.8

C-4 70.5

C-4a 130.2

C-5 128.9

C-6 126.5

C-7 133.8

C-8 125.1

C-8a 145.3

C-1' 28.5

C-2' 122.3

C-3' 135.1

C-4' 25.9

C-5' 17.9

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula

of a compound. Fragmentation patterns observed in MS/MS spectra provide additional

structural information.

Table 3: Representative Mass Spectrometry Data for 3-Hydroxycatalponol
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Technique Ion Observed m/z Calculated m/z Formula

HR-ESI-MS [M+H]⁺ 247.1329 247.1334 C₁₅H₁₉O₃

HR-ESI-MS [M+Na]⁺ 269.1148 269.1154 C₁₅H₁₈O₃Na

Key MS/MS

Fragments
Fragment Ion Proposed Loss

229.1223 H₂O

211.1118 2 x H₂O

187.0754

C₄H₇O (from

prenyl side

chain)

159.0491
C₅H₈O₂ (Retro-

Diels-Alder)

Experimental Protocols
The following are representative protocols for the isolation and structural analysis of a natural

product like 3-Hydroxycatalponol.

Isolation Protocol
Extraction: The dried and powdered plant material (e.g., from a Catalpa species) is

exhaustively extracted with methanol at room temperature. The solvent is then removed

under reduced pressure to yield a crude extract.

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned

with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

Column Chromatography: The ethyl acetate fraction, typically containing compounds of

intermediate polarity like 3-Hydroxycatalponol, is subjected to column chromatography on

silica gel. A gradient elution system (e.g., n-hexane to ethyl acetate) is used to separate the

components.
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Preparative HPLC: Fractions containing the target compound are further purified by

preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a

suitable mobile phase (e.g., a methanol/water gradient) to yield the pure compound.

NMR Data Acquisition
Sample Preparation: Approximately 5-10 mg of pure 3-Hydroxycatalponol is dissolved in

0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an

internal standard.

Instrumentation: NMR spectra are recorded on a 500 MHz spectrometer.

1D NMR: ¹H and ¹³C spectra are acquired using standard pulse programs.

2D NMR:

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons and elucidate the relative stereochemistry.

Mass Spectrometry Analysis
Sample Preparation: A dilute solution of the purified compound (approx. 10 µg/mL) is

prepared in methanol.

Instrumentation: High-resolution mass spectra are obtained on a Q-TOF (Quadrupole Time-

of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

Data Acquisition: The analysis is performed in positive ion mode. The instrument is calibrated

using a standard solution (e.g., sodium formate).
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MS/MS Analysis: Tandem mass spectrometry is performed by selecting the protonated

molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation

(CID) with argon gas to generate fragment ions.

Visualized Workflows and Relationships
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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